2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid

Catalog No.
S7701111
CAS No.
M.F
C18H22N2O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquino...

Product Name

2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid

IUPAC Name

2-[2-(4-hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H22N2O4/c1-12-13-4-2-3-5-14(13)20-16(15(12)17(21)22)19-9-6-18(23)7-10-24-11-8-18/h2-5,23H,6-11H2,1H3,(H,19,20)(H,21,22)

InChI Key

WHCDDSVDYGPQFW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC2=CC=CC=C12)NCCC3(CCOCC3)O)C(=O)O

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)NCCC3(CCOCC3)O)C(=O)O
2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid, also known as aminoquinalone, is a heterocyclic compound that contains a quinoline moiety. The compound has been investigated for its biological properties, with studies showing that it exhibits antimicrobial, antitumor, and antimalarial activities. The compound has also been evaluated for its potential use in imaging and detection applications.
The chemical formula for 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid is C17H17N3O4. It has a molecular weight of 331.341 g/mol and a melting point of 241-243°C. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid can be synthesized through a reaction between 2-ethylaminoquinoline and 2-chloro-3-formyl-4-methylquinoline in the presence of sodium borohydride and formic acid. The compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid in biological samples. These methods can also be used to determine the purity and identity of the compound in synthetic preparations.
Studies have shown that 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid exhibits antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound also exhibits antitumor activity against human colon cancer cell lines. In addition, the compound has been evaluated for its potential use as a fluorescent probe for detecting metal ions and as an antimalarial agent.
Studies have shown that 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid exhibits low toxicity in vitro and in vivo. However, further studies are needed to determine the potential toxicity and safety of the compound in humans.
2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid has potential applications in various fields of research and industry, including antimicrobial therapy, cancer treatment, and imaging and detection applications.
There is ongoing research on the biological properties and potential applications of 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid, including studies on its mechanism of action, toxicity, and safety in humans.
2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid has potential implications in various fields of research and industry, including:
- Antimicrobial therapy: The compound could potentially be used as an antimicrobial agent for the treatment of bacterial infections.
- Cancer treatment: Studies have shown that the compound exhibits antitumor activity against human colon cancer cell lines, indicating its potential use in cancer treatment.
- Imaging and detection applications: The compound has been evaluated for its potential use as a fluorescent probe for detecting metal ions, indicating its potential use in imaging and detection applications.
The limitations of 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid include the need for further research to determine its potential toxicity and safety in humans. Future directions for research include:
- Mechanism of action studies: Further studies are needed to determine the mechanism of action of the compound in order to optimize its use as an antimicrobial and antitumor agent.
- Synthesis of analogues: The synthesis of analogues of 2-[2-(4-Hydroxyoxan-4-yl)ethylamino]-4-methylquinoline-3-carboxylic acid could potentially lead to the discovery of compounds with improved biological properties.
- Imaging and detection applications: Further studies are needed to optimize the use of the compound as a fluorescent probe for detecting metal ions.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

330.15795719 g/mol

Monoisotopic Mass

330.15795719 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

Explore Compound Types